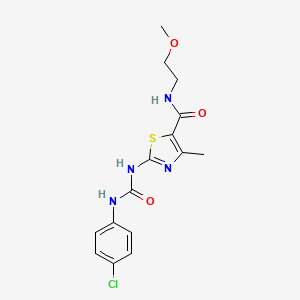
1-Amino-3-phenylpropan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-phenylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol. It is a white crystalline powder that is soluble in water and commonly used in various scientific and industrial applications. This compound is known for its unique structure, which includes an amino group, a phenyl group, and a hydroxyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-Amino-3-phenylpropan-2-ol hydrochloride can be achieved through several routes. One common method involves the reduction of 1-nitro-3-phenylpropan-2-ol using hydrogen in the presence of a palladium catalyst. Another approach is the reductive amination of 3-phenylpropan-2-one with ammonia and a reducing agent such as sodium borohydride . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques like continuous flow reactors and high-pressure hydrogenation.
Análisis De Reacciones Químicas
1-Amino-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or potassium permanganate.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Major Products: These reactions can yield products such as 1-phenyl-2-propanone, 1-phenyl-2-propanol, and various amide derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of drugs targeting neurological and cardiovascular conditions.
Industry: The compound is used in the manufacture of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-phenylpropan-2-ol hydrochloride involves its interaction with various molecular targets. It can act as a sympathomimetic agent, indirectly activating adrenergic receptors by promoting the release of norepinephrine . This leads to increased heart rate and blood pressure, making it useful in decongestant formulations. The compound’s hydroxyl and amino groups also allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Amino-3-phenylpropan-2-ol hydrochloride can be compared with similar compounds such as:
Phenylpropanolamine: Similar in structure but used primarily as a decongestant and appetite suppressant.
Ephedrine: Another sympathomimetic agent with similar effects but different pharmacokinetics and side effect profiles.
Pseudoephedrine: Used as a decongestant with a similar mechanism of action but different regulatory status and availability.
Propiedades
IUPAC Name |
1-amino-3-phenylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPVIFXXCRJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2762929.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)




![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)




